molecular formula C18H16O6 B1681415 Salvigenin CAS No. 19103-54-9

Salvigenin

Cat. No.: B1681415
CAS No.: 19103-54-9
M. Wt: 328.3 g/mol
InChI Key: QCDYOIZVELGOLZ-UHFFFAOYSA-N
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Description

Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a naturally occurring trimethoxyflavone found in plants such as Astragalus membranaceus, Salvia species, and Scutellariae Barbatae Herba . Its chemical structure (C18H16O6) features a flavone backbone with hydroxyl and methoxyl substitutions at positions C-5, C-6, C-7, and C-4' (Figure 1). This substitution pattern is critical for its bioactivity, influencing solubility, receptor binding, and metabolic stability .

This compound exhibits diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and osteoprotective effects. Notably, it modulates key pathways such as PI3K/AKT/GSK-3β in hepatocellular carcinoma (HCC) , estrogen signaling in glucocorticoid-induced osteonecrosis , and monoamine oxidase-A (MAO-A) in neurological disorders . Its ability to synergize with chemotherapeutic agents in colorectal cancer further underscores its therapeutic versatility .

Scientific Research Applications

Anticancer Properties

Salvigenin has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in colon adenocarcinoma and breast adenocarcinoma cells, as well as glioblastoma cells. In a study examining the combination of this compound with doxorubicin, it was found that this compound enhanced the apoptotic effects of doxorubicin on colon cancer cell lines (HT-29 and SW948), leading to increased early and late apoptosis rates .

Case Study: Hepatocellular Carcinoma

Recent studies have shown that this compound suppresses the proliferation of hepatocellular carcinoma (HCC) cells by inhibiting glycolysis and enhancing sensitivity to chemotherapeutic agents like 5-fluorouracil. The mechanism involves the downregulation of the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and metabolism .

Anti-Inflammatory and Analgesic Effects

This compound exhibits notable anti-inflammatory and analgesic properties. In experimental models, it has been shown to reduce inflammation and pain significantly. For instance, in tests involving carrageenan-induced paw edema, this compound administration resulted in a marked decrease in swelling compared to control groups . The analgesic effects were also confirmed through reduced abdominal contractions in writhing tests.

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress. It has been shown to scavenge free radicals effectively, which is beneficial in preventing cellular damage associated with various diseases, including cancer and diabetes . This antioxidant capability is particularly relevant in therapeutic contexts where oxidative stress plays a critical role.

Potential in Diabetes Management

This compound has been investigated for its potential benefits in managing diabetes. Its ability to enhance glucose uptake and improve insulin sensitivity suggests that it could be a candidate for developing new therapeutic strategies for diabetes treatment .

Mechanistic Insights

The pharmacological effects of this compound are mediated through various molecular mechanisms:

  • Apoptosis Induction: this compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Glycolysis: By dampening glucose metabolism in cancer cells, this compound reduces their energy supply, inhibiting growth and proliferation.
  • Modulation of Signaling Pathways: this compound affects key signaling pathways such as PI3K/AKT, which are involved in cell survival and metabolism .

Summary Table: Applications of this compound

Application AreaMechanism/EffectReferences
AnticancerInduces apoptosis; enhances doxorubicin efficacy , ,
Anti-inflammatoryReduces edema; analgesic effects
AntioxidantScavenges free radicals; protects against oxidative stress
Diabetes managementEnhances glucose uptake; improves insulin sensitivity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Flavonoids

Structural Analogues

Table 1: Structural Features of Salvigenin and Analogues

Compound Substituents Key Structural Differences
This compound 5-OH, 6-OCH3, 7-OCH3, 4'-OCH3 Reference compound
Galangustin (6) 5-OH, 6-OCH3, 8-OCH3, 4'-OCH3 Methoxyl at C-8 instead of C-7
Xanthomicrol (1) 5-OH, 6-OCH3, 7-OCH3, 8-OCH3 Additional methoxyl at C-8
Apigenin 5-OH, 7-OH, 4'-OH Lacks methoxyl groups; more polar
Cirsimaritin (12) 5-OH, 6-OCH3, 7-OCH3, 4'-OH Hydroxyl at C-4' instead of methoxyl

Key Insights :

  • Methoxylation : this compound’s C-7 and C-4' methoxyls enhance lipophilicity and receptor binding compared to hydroxylated analogues like apigenin .
  • Antifungal Activity : this compound (IC50: 15 ppm) outperforms galangustin (IC50: 70 ppm) against Botrytis cinerea, likely due to optimal C-4' methoxyl positioning .
  • MAO-A Inhibition : this compound (IC50: 0.89 µM) is more potent than xanthomicrol (IC50: 1.12 µM) but less selective, highlighting trade-offs between potency and specificity .

Functional Comparisons

Key Findings :

  • Anticancer Effects : this compound suppresses HCC proliferation (50–100 µM) by downregulating glycolytic enzymes (HK2, PFK1, PKM2) and PI3K/AKT phosphorylation . In contrast, apigenin (IC50 > 50 µM in HCT-116) requires combination therapies for cytotoxicity .
  • Neuroprotective Potential: this compound’s MAO-A inhibition outperforms cirsimaritin but is less selective than xanthomicrol, suggesting context-dependent applications .
  • Synergistic Effects : this compound enhances podophyllotoxin’s cytotoxicity in HCT-116 cells (IC50: 1.8 µM vs. 4.7 µM alone) by modulating drug-resistance pathways .

Mechanistic Divergences and Therapeutic Implications

  • PI3K/AKT Pathway : this compound uniquely targets both PI3K and downstream GSK-3β in HCC, whereas analogues like luteolin primarily modulate upstream receptors (e.g., VEGFR) .
  • Estrogen Signaling : Unlike phytoestrogens (e.g., genistein), this compound’s osteoprotection is ESR1-dependent without interfering with glucocorticoid receptor (GR) signaling in immune cells .
  • Antioxidant Activity: this compound’s trimethoxy structure confers superior stability compared to hydroxyl-rich flavonoids (e.g., rosmarinic acid), which oxidize rapidly in vivo .

Biological Activity

Salvigenin is a flavonoid compound predominantly found in Salvia officinalis (sage). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the flavonoid class of compounds, characterized by a 15-carbon skeleton comprising two phenyl rings (A and B) and a heterocyclic ring (C). The general formula for flavonoids is C6-C3-C6. The structural properties of this compound contribute to its biological activities, particularly its ability to modulate various biochemical pathways involved in inflammation and cell proliferation.

Anti-Inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In a study involving animal models, this compound was tested at doses of 25, 50, and 100 mg/kg against inflammation induced by carrageenan. The results demonstrated a dose-dependent reduction in inflammation and abdominal pain:

Dosage (mg/kg) Inflammation Reduction (%) Abdominal Pain Reduction (%)
253020
505040
1007060

The study concluded that the highest dose (100 mg/kg) significantly reduced inflammation compared to the control group (P<0.001) and was effective in enhancing pain inhibition .

Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. In vitro studies revealed that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer .

Anticancer Properties

This compound's potential as an anticancer agent has been explored in several studies. One notable study investigated its effects on colon cancer cell lines HT-29 and SW948. The findings indicated that this compound induced apoptosis in these cells in a dose-dependent manner:

Concentration (µM) Cell Viability (%) IC50 (µM)
2580
5065
10045
15030

The IC50 value for this compound was determined to be approximately 150 µM, indicating its effectiveness in reducing cell viability. Additionally, when combined with doxorubicin, this compound enhanced the drug's efficacy by increasing reactive oxygen species (ROS) levels, further promoting apoptosis .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Prostaglandins : this compound may inhibit the synthesis of prostaglandins, which are mediators of inflammation.
  • Apoptosis Induction : It promotes apoptosis through mitochondrial pathways and increases ROS production.
  • Cyclooxygenase Inhibition : this compound can inhibit cyclooxygenase enzymes involved in inflammatory processes .

Case Studies

  • Anti-inflammatory Study : In a controlled study involving mice treated with carrageenan-induced inflammation, this compound was administered at varying doses. Results showed significant reductions in paw edema at higher doses compared to controls, supporting its use as an anti-inflammatory agent .
  • Cancer Cell Study : A study on colon cancer cell lines demonstrated that this compound not only reduced cell viability but also induced apoptosis when used in combination with doxorubicin. This synergistic effect highlights its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which Salvigenin exerts its anti-proliferative effects in cancer cells?

this compound inhibits cancer cell proliferation by modulating critical signaling pathways such as PI3K/AKT/GSK-3β, leading to apoptosis. Key biomarkers include increased Bax/Bcl-2 ratio, caspase-3 activation, and PARP cleavage, which are hallmarks of mitochondrial-mediated apoptosis. These effects are validated via Western blotting and flow cytometry .

Q. Which standard in vitro assays are recommended for assessing this compound's cytotoxicity and apoptosis induction?

  • MTT assay : Measures cell viability and IC50 values across dose-response curves (e.g., IC50 = 1.8 µM with podophyllotoxin in HCT-116 cells) .
  • Clonogenic assay : Quantifies long-term proliferation inhibition by counting colony formation post-treatment .
  • TUNEL staining/Annexin V/PI staining : Detects apoptotic cells via DNA fragmentation or phosphatidylserine externalization .

Q. How can researchers ensure reproducibility when studying this compound's effects across different cell lines?

Standardize experimental conditions, including cell culture protocols (e.g., passage number, confluence), drug treatment duration (e.g., 48–72 hours), and normalization to untreated controls. Document batch-to-batch variability in this compound purity using HPLC or NMR .

Advanced Research Questions

Q. How should researchers design experiments to evaluate synergistic effects of this compound with chemotherapeutic agents?

  • Combination index (CI) analysis : Use sublethal doses of this compound (e.g., 3–30 µM) paired with clinical drugs (e.g., colchicine at 0.008 µM). Calculate synergy via Chou-Talalay or CompuSyn software .
  • Dose-response matrices : Test multiple concentration gradients to generate IC50 isobolograms and identify potentiation effects (e.g., 30-fold increase in cytotoxicity with podophyllotoxin) .

Q. What methodological considerations are critical when analyzing discrepancies in this compound's IC50 values across cancer cell lines?

  • Cell line heterogeneity : Account for genetic variations (e.g., HepG2 vs. HCT-116) by profiling baseline pathway activity (e.g., AKT phosphorylation) .
  • Assay normalization : Use internal controls (e.g., β-actin in Western blots) and validate results with orthogonal methods (e.g., caspase-3 activity assays) .

Q. How can researchers validate this compound's impact on mitochondrial membrane potential (MMP) and ROS production?

  • JC-1 staining : Quantify MMP depolarization via fluorescence shift (red→green) using flow cytometry .
  • DCFDA assay : Measure ROS levels fluorometrically; correlate with apoptosis markers (e.g., PARP cleavage) .

Q. What strategies address contradictions in this compound's immunomodulatory effects (e.g., IL-4 vs. IFN-γ levels)?

  • Multiplex cytokine profiling : Use ELISA or Luminex assays to simultaneously quantify IL-4, IFN-γ, and other cytokines in treated vs. control samples .
  • Time-course experiments : Assess temporal changes in cytokine secretion to differentiate early vs. late immune responses .

Q. Methodological Best Practices

Q. How should researchers document this compound's purity and stability in experimental setups?

  • Analytical chromatography : Report retention times and peak purity via HPLC with UV/vis or MS detection .
  • Storage conditions : Specify storage temperature (-20°C for powder, -80°C for solutions) and shelf life (3 years for powder) to prevent degradation .

Q. What controls are essential for validating this compound's specificity in pathway inhibition studies?

  • Pharmacological inhibitors : Compare this compound’s effects with known pathway inhibitors (e.g., LY294002 for PI3K) .
  • siRNA knockdown : Confirm target dependency by silencing genes (e.g., AKT) and assessing rescue effects .

Q. Data Analysis & Reporting

Q. How can researchers statistically analyze this compound's synergistic effects in combination therapies?

Use two-way ANOVA to compare monotherapy vs. combination groups, followed by post-hoc tests (e.g., Tukey’s HSD). Report effect sizes and confidence intervals for IC50 shifts .

Q. What are the best practices for visualizing this compound's dose-response data?

  • Sigmoidal curves : Plot log(dose) vs. response (% inhibition) using GraphPad Prism.
  • Heatmaps : Display synergy scores (e.g., CI < 1) across drug combinations .

Properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYOIZVELGOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172629
Record name Salvigenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19103-54-9
Record name Salvigenin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Salvigenin
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Record name Salvigenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIGENIN
Source FDA Global Substance Registration System (GSRS)
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Record name Salvigenin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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